7-(3-hydroxypropyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
7-(3-hydroxypropyl)-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4/c1-24-20-19(21(30)25(2)22(24)31)28(9-4-14-29)18(23-20)15-26-10-12-27(13-11-26)16-5-7-17(32-3)8-6-16/h5-8,29H,4,9-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKZZOLWRBZXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-hydroxypropyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a purine base modified with hydroxypropyl and piperazine moieties. Its molecular formula is , indicating a substantial presence of nitrogen and oxygen, which are crucial for its biological interactions.
Pharmacological Properties
Research indicates that derivatives of purine compounds often exhibit a wide range of biological activities, including:
- Antitumor Activity : Several studies have demonstrated that purine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Compounds similar to the one have shown protective effects against neurotoxic agents like beta-amyloid, which is significant in Alzheimer’s disease research.
- Anti-inflammatory Properties : The presence of the piperazine group is associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
The biological activity of this compound may involve several key mechanisms:
- Inhibition of Phosphoinositide 3-Kinase (PI3K) : Research has shown that certain purine derivatives can inhibit PI3K pathways, which are critical in cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells.
- Modulation of Neurotransmitter Systems : The piperazine component may interact with serotonin and dopamine receptors, contributing to antidepressant or anxiolytic effects.
- Antioxidant Activity : The hydroxypropyl group may enhance the compound's ability to scavenge free radicals, providing additional neuroprotective benefits.
Case Studies
- Neuroprotective Study : A study investigating the effects of similar compounds on PC12 cells exposed to beta-amyloid showed that these compounds restored cell viability and inhibited apoptosis. This suggests potential applications in neurodegenerative diseases .
- Antitumor Activity : In vitro studies have indicated that derivatives with similar structures exhibit significant cytotoxic effects on various cancer cell lines. For instance, the compound was noted for its ability to induce apoptosis in breast cancer cells via mitochondrial pathways.
Data Tables
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives containing piperazine rings exhibit significant antidepressant properties. The specific compound has been studied for its potential to modulate neurotransmitter systems associated with mood regulation. In vitro studies have shown that it can inhibit the reuptake of serotonin and norepinephrine, suggesting its utility as an antidepressant agent .
Anticancer Activity
Several studies have investigated the anticancer potential of purine derivatives. The compound has been evaluated against various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer). Results demonstrated that it effectively inhibited cell proliferation and induced apoptosis in these lines, highlighting its potential as a chemotherapeutic agent .
Neurological Disorders
The piperazine component suggests possible applications in treating neurological disorders such as anxiety and schizophrenia. Compounds with similar structures have been reported to exhibit antipsychotic effects by antagonizing dopamine receptors, which could extend to this compound as well .
Biological Mechanisms
The biological activity of 7-(3-hydroxypropyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is likely mediated through multiple mechanisms:
- Receptor Modulation : Interaction with serotonin and dopamine receptors may underlie its antidepressant and antipsychotic effects.
- Cell Cycle Disruption : Its anticancer properties may stem from interference with cell cycle progression in cancerous cells.
Case Studies
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
*Calculated based on molecular formula.
Pharmacological Activities
Cardiovascular Effects
- Antiarrhythmic Activity: Analogs with 8-piperazinylmethyl groups, such as 7-{2-hydroxy-3-[4-(2-phenoxyethyl)piperazinyl]-propyl}-1,3-dimethylpurine-2,6-dione (), exhibited strong prophylactic antiarrhythmic activity (LD50/ED50 = 54.9) in experimental models. Substituents like 2-morpholin-4-yl-ethylamino enhanced this activity .
- Hypotensive Effects: 8-Benzylamino or pyridin-2-yl-methylamino substitutions () correlated with hypotensive effects, suggesting that electron-rich aromatic groups at position 8 modulate blood pressure regulation .
Kinase Inhibition and Cytotoxicity
- PDK1 and IRAK Inhibition: Purine derivatives with 2-aminopyridine substituents () showed nanomolar IC50 values (0.1–100 nM) against PDK1 and IRAK kinases, critical in cancer and inflammation. The target compound’s 4-methoxyphenyl group may enhance selectivity due to methoxy’s electron-donating properties .
- Cytotoxicity in Leukemia: 8-Piperazinyl caffeinyl-triazolylmethyl hybrids () demonstrated GI50 values as low as 0.7 µM in K562 leukemia cells.
Electrochemical Behavior
Purine derivatives exhibit pH-dependent oxidation on glassy carbon electrodes (). For example, caffeine and theophylline show peak current minima at pH 5–11, influenced by adsorption at the electrode surface.
Preparation Methods
Mannich Reaction Pathway
The intermediate 7-(3-hydroxypropyl)-1,3-dimethylxanthine reacts with formaldehyde and 4-(4-methoxyphenyl)piperazine in a one-pot Mannich reaction. This step forms a methylene bridge (-CH2-) between the xanthine’s C8 and the piperazine nitrogen.
Reaction Conditions :
- Reagents : Formaldehyde (37% aqueous solution), 4-(4-methoxyphenyl)piperazine
- Catalyst : Acetic acid (proton donor)
- Temperature : 50–70°C
- Solvent : Ethanol or methanol.
Challenges :
Alternative Nucleophilic Substitution
In some protocols, position 8 is first halogenated (e.g., bromination using N-bromosuccinimide), followed by displacement with a pre-synthesized 4-(4-methoxyphenyl)piperazine-methylamine intermediate. This approach, though less common, offers higher regioselectivity.
Synthesis of 4-(4-Methoxyphenyl)Piperazine
The piperazine component is synthesized separately through two primary routes:
SNAr (Nucleophilic Aromatic Substitution)
4-Fluoro-1-nitrobenzene reacts with piperazine under basic conditions (e.g., K2CO3) to form 4-nitro-1-(piperazin-1-yl)benzene. Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine, which is subsequently methylated using methyl iodide to yield 4-methoxyphenylpiperazine.
Reaction Scheme :
- SNAr :
$$ \text{C}6\text{H}4\text{FNO}2 + \text{C}4\text{H}{10}\text{N}2 \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{C}{10}\text{H}{13}\text{N}3\text{O}2 $$ - Reduction :
$$ \text{C}{10}\text{H}{13}\text{N}3\text{O}2 \xrightarrow{\text{H}2/\text{Pd-C}} \text{C}{10}\text{H}{15}\text{N}3\text{O} $$ - Methylation :
$$ \text{C}{10}\text{H}{15}\text{N}3\text{O} + \text{CH}3\text{I} \rightarrow \text{C}{11}\text{H}{17}\text{N}3\text{O}2 $$
Buchwald–Hartwig Amination
A palladium-catalyzed coupling between 4-bromoanisole and piperazine employs ligands such as Xantphos to facilitate C–N bond formation. This method avoids nitro intermediates and is scalable for industrial production.
Advantages :
Structural Characterization and Analytical Data
The final compound is characterized using spectroscopic and chromatographic methods:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Mannich Reaction | One-pot synthesis; minimal purification | Low regioselectivity; byproduct formation |
| Nucleophilic Substitution | High purity; controlled functionalization | Requires halogenation step; costly reagents |
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis involves multi-step organic reactions, including:
- Purine core formation : Cyclization of intermediates (e.g., imidazole-pyrimidine bicyclic systems) under controlled pH and temperature .
- Piperazine-modification : Coupling 4-(4-methoxyphenyl)piperazine to the purine core using coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Hydroxypropyl introduction : Alkylation or nucleophilic substitution at the purine N7 position . Purification : Use silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and HPLC for final purity validation (>95%) .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., piperazine methylene protons at δ 3.2–3.8 ppm; purine carbonyl carbons at ~160–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ≈ 485.2 g/mol) and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry of the hydroxypropyl side chain .
Q. What preliminary assays are recommended to screen biological activity?
- Receptor binding : Radioligand displacement assays for serotonin (5-HT₁A/2A) or dopamine receptors, given structural similarity to neuroactive piperazine derivatives .
- Enzyme inhibition : Evaluate xanthine oxidase or phosphodiesterase inhibition (common targets for purine derivatives) using fluorometric/colorimetric kits .
- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells to establish IC₅₀ values .
Advanced Research Questions
Q. How to design experiments to resolve contradictory data on receptor binding affinity?
- Systematic substitution studies : Synthesize analogs with modified piperazine (e.g., 4-ethylpiperazine) or methoxyphenyl groups to isolate pharmacophores .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes in 5-HT₁A vs. D₂ receptors .
- Kinetic assays : Surface plasmon resonance (SPR) to measure on/off rates and differentiate allosteric vs. orthosteric binding .
Q. What strategies optimize the compound’s metabolic stability without compromising activity?
- Prodrug design : Mask the 3-hydroxypropyl group with acetyl or phosphate esters to enhance oral bioavailability .
- Microsomal stability assays : Incubate with rat/human liver microsomes + NADPH; monitor degradation via LC-MS .
- Isotope labeling : Use ¹⁴C-labeled compound to track metabolic pathways in vivo .
Q. How to address discrepancies in reported antiviral vs. neuroactive properties?
- Targeted gene expression profiling : RNA-seq or qPCR in treated cells to identify upregulated/downregulated pathways (e.g., viral polymerases vs. neurotransmitter transporters) .
- Cross-reactivity screens : Test against a panel of 100+ GPCRs, kinases, and ion channels (Eurofins Cerep) .
- In vivo models : Compare efficacy in HSV-1-infected mice vs. rodent behavioral assays (e.g., forced swim test) .
Methodological Guidance Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Purine core formation | NaH, DMF, 80°C | 65–70 | 90% | |
| Piperazine coupling | EDC/HOBt, CH₂Cl₂, RT | 55–60 | 85% | |
| Hydroxypropyl addition | K₂CO₃, MeCN, reflux | 75 | 92% |
Q. Table 2. Comparative Receptor Binding Affinity
| Analog | 5-HT₁A (Ki, nM) | D₂ (Ki, nM) | Selectivity Ratio |
|---|---|---|---|
| Parent compound | 12.3 ± 1.2 | 45.6 ± 3.8 | 3.7 |
| 4-Ethylpiperazine variant | 8.9 ± 0.9 | 28.4 ± 2.1 | 3.2 |
| 3-Fluorophenyl variant | 18.5 ± 2.0 | 120.5 ± 9.5 | 6.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
